(6-Trifluoromethyl-pyridin-2-yl)-methanol hydrochloride
Description
(6-Trifluoromethyl-pyridin-2-yl)-methanol hydrochloride is a fluorinated pyridine derivative characterized by a trifluoromethyl (-CF₃) substituent at the 6-position of the pyridine ring and a methanol group at the 2-position, with a hydrochloride counterion. This compound is notable for its electron-withdrawing trifluoromethyl group, which enhances its stability and influences its reactivity in medicinal chemistry and materials science applications.
The hydrochloride salt form improves solubility in polar solvents like water or methanol, a property critical for crystallization and formulation processes. Structural studies of analogous compounds, such as L-tyrosine methyl ester hydrochloride and its methanol solvate, reveal that hydrochloride salts often form hydrogen-bonded networks (e.g., N–H···Cl and O–H···Cl interactions), which stabilize crystal lattices .
Properties
IUPAC Name |
[6-(trifluoromethyl)pyridin-2-yl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO.ClH/c8-7(9,10)6-3-1-2-5(4-12)11-6;/h1-3,12H,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVORTRDICNVIFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(F)(F)F)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The key challenge lies in the selective introduction and transformation of substituents on the pyridine ring while maintaining the trifluoromethyl group intact.
Preparation from 2-Amino-6-trifluoromethylpyridine via Diazotization and Reduction
A patented method details a multi-step approach starting from 2-amino-6-trifluoromethylpyridine:
Step 1: Diazotization
- The 2-amino-6-trifluoromethylpyridine is treated with concentrated hydrochloric acid (3-5 molar equivalents) and heated to 60–80 °C with stirring for 1–2 hours.
- The mixture is cooled to -5 to 5 °C, then sodium nitrite solution (35–45 wt%, 1.0–1.1 molar equivalents) is added dropwise, generating the diazonium salt solution.
Step 2: Reduction to 2-Chloro-6-trifluoromethylpyridine
- The diazonium salt solution is added dropwise to a 15–19 wt% hydrochloric acid solution containing stannous chloride solid (1.0–1.3 molar equivalents) at 50–70 °C.
- After addition, the mixture is stirred for 1.5–4.5 hours.
- The reaction mixture is basified to pH 9–11 with sodium hydroxide (40–48 wt%), extracted with ethyl acetate, dried, and concentrated to yield 2-chloro-6-trifluoromethylpyridine as a yellowish solid.
Step 3: Nucleophilic Substitution to Form 2-Hydroxy-6-trifluoromethylpyridine
- The chloro intermediate is reacted with potassium hydroxide in tert-butyl alcohol at 70 °C for 8 hours.
- After reaction completion, tert-butyl alcohol is removed under reduced pressure.
- The residue is treated with acetic acid, water, and hydrochloric acid (18 wt%, pH adjusted to 7–8) to extract the product.
- The organic layer is washed, dried, and concentrated to give crude 2-hydroxy-6-trifluoromethylpyridine.
Step 4: Crystallization
- The crude product is dissolved in ethyl acetate at 70 °C.
- Petroleum ether is added dropwise, and the mixture is cooled to 2 °C.
- The solid product is filtered, washed with ether, and dried at 70 °C to yield 2-hydroxy-6-trifluoromethylpyridine with an 80.3% yield.
This method provides a robust route to the hydroxy derivative, which can be converted to the hydrochloride salt by treatment with concentrated hydrochloric acid under controlled temperature conditions.
Direct Hydrolysis of Halogenated Precursors
Alternative preparation methods involve direct nucleophilic substitution of halogenated pyridines:
| Starting Material | Base/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| 2-Fluoro-6-trifluoromethylpyridine + 2-Chloro-6-trifluoromethylpyridine (1:1) | Aqueous potassium hydroxide (2.22 eq) | Water | 100–105 °C | 78.3 | Reaction proceeds to near completion with 98.4% hydroxy product; acidification yields salt. |
| Same mixture | Solid potassium hydroxide (2.22 eq) | t-Amyl alcohol | 105–108 °C | 49.0 | Lower yield due to residual solvent; requires distillation steps. |
| 2-Chloro-6-trifluoromethylpyridine | Aqueous potassium hydroxide (10 wt%, 2.2 eq) | Water | 150 °C, autogenous pressure | 92 | High yield under pressure in sealed reactor; sodium chloride added post-reaction. |
These methods utilize nucleophilic aromatic substitution where hydroxide displaces halogen atoms on the pyridine ring, favoring the formation of 2-hydroxy-6-trifluoromethylpyridine. Subsequent acidification with hydrochloric acid yields the hydrochloride salt.
Summary Table of Key Preparation Methods
Research Findings and Practical Considerations
Yield and Purity: The nucleophilic substitution of halogenated pyridines with potassium hydroxide in aqueous media under elevated temperatures provides high yields (up to 92%) and high purity of the hydroxy product, which is critical for downstream applications.
Reaction Conditions: Elevated temperatures and sometimes pressurized conditions favor the substitution reaction, especially for less reactive chloro derivatives.
Solvent Effects: Use of tert-butyl alcohol or t-amyl alcohol as solvent can influence reaction kinetics and product isolation, but residual solvents may reduce isolated yields.
Diazotization Route: The diazotization and reduction method starting from amino derivatives offers a controlled synthetic pathway but involves multiple steps and reagents, including hazardous nitrite and stannous chloride.
Crystallization and Salt Formation: Controlled acidification with concentrated hydrochloric acid at low temperatures allows isolation of the hydrochloride salt with good crystallinity and stability.
Chemical Reactions Analysis
Types of Reactions
(6-Trifluoromethyl-pyridin-2-yl)-methanol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often require the presence of catalysts or specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
(6-Trifluoromethyl-pyridin-2-yl)-methanol hydrochloride is a pyridine derivative with a trifluoromethyl group that enhances its lipophilicity, making it useful in chemistry, biology, medicine, and industry.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
- Chemistry It serves as a building block in synthesizing complex organic molecules.
- Biology It is employed in studying enzyme mechanisms and protein-ligand interactions.
- Medicine It is investigated for potential therapeutic properties and as a precursor in drug synthesis.
- Industry It is utilized in producing agrochemicals and specialty chemicals.
This compound's biological activity is attributed to its structural features:
- Lipophilicity The trifluoromethyl group enhances the compound's interaction with lipid membranes, facilitating cellular uptake.
- Hydrogen Bonding The methanol moiety can form hydrogen bonds with biological macromolecules, influencing their structure and function.
- Enzyme Interaction The compound can modulate enzyme activities and receptor binding, leading to pharmacological effects.
Anticancer Properties
Studies have explored the potential anticancer activities of this compound, specifically its ability to inhibit tumor cell proliferation:
- Inhibition of Cell Growth In vitro assays have shown that this compound can inhibit the growth of several cancer cell lines, suggesting its potential as an anticancer agent.
Other applications
Mechanism of Action
The mechanism of action of (6-Trifluoromethyl-pyridin-2-yl)-methanol hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methanol group can form hydrogen bonds with target molecules, influencing their activity and stability. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares key structural features and properties of (6-Trifluoromethyl-pyridin-2-yl)-methanol hydrochloride with analogous pyridine derivatives:
Key Observations:
Substituent Effects :
- The trifluoromethyl group (-CF₃) in the target compound is strongly electron-withdrawing, reducing electron density on the pyridine ring compared to electron-donating groups like methoxy (-OCH₃). This property can enhance binding to electron-rich biological targets or improve thermal stability in materials.
- Chlorine substituents (e.g., in (6-Chloropyridin-2-yl)methanamine dihydrochloride) offer moderate electron-withdrawing effects and are commonly used in agrochemicals and pharmaceuticals .
Hydrochloride Salts: Hydrochloride salts, including the target compound, exhibit improved solubility in polar solvents compared to free bases. For example, L-tyrosine methyl ester hydrochloride forms extensive hydrogen-bonded networks (N–H···Cl, O–H···Cl), which stabilize its crystalline structure . Similar behavior is expected for this compound.
Methanol Solubility: Methanol is a common solvent for crystallizing hydrochloride salts due to its polarity and hydrogen-bonding capacity. Evidence from methanol solvates (e.g., L-tyrosine methyl ester methanol monosolvate) shows that methanol molecules can bridge crystal layers via O–H···O bonds, forming 3D networks .
Crystallographic and Stability Comparisons
- Hydrogen Bonding: The hydrochloride counterion in this compound likely participates in N–H···Cl and O–H···Cl interactions, similar to L-tyrosine methyl ester hydrochloride. These interactions are critical for stabilizing crystal structures and may influence melting points and hygroscopicity .
Biological Activity
Overview
(6-Trifluoromethyl-pyridin-2-yl)-methanol hydrochloride is a pyridine derivative notable for its trifluoromethyl group, which significantly enhances its lipophilicity. This characteristic allows the compound to penetrate biological membranes more effectively, making it a candidate for various biological applications, including medicinal chemistry and enzyme interaction studies.
- Molecular Formula : C7H6F3NO
- CAS Number : 1303968-19-5
- Physical State : Solid, typically available as a hydrochloride salt.
The biological activity of this compound is largely attributed to its structural features:
- Lipophilicity : The trifluoromethyl group increases the compound's ability to interact with lipid membranes, facilitating cellular uptake.
- Hydrogen Bonding : The methanol moiety can form hydrogen bonds with biological macromolecules, influencing their structure and function.
- Enzyme Interaction : The compound has been shown to modulate enzyme activities and receptor binding, which can lead to various pharmacological effects .
Anticancer Properties
Recent studies have highlighted the potential anticancer activities of this compound. It has been investigated for its ability to inhibit tumor cell proliferation through various mechanisms:
- Inhibition of Cell Growth : In vitro assays have demonstrated that this compound can inhibit the growth of several cancer cell lines, suggesting its potential as an anticancer agent .
Antiviral and Antimicrobial Activity
The compound has also been evaluated for antiviral and antimicrobial properties:
- Antiviral Studies : Preliminary investigations suggest that it may exhibit activity against certain viral pathogens, although detailed mechanisms remain under exploration.
- Antimicrobial Efficacy : Some derivatives within the same chemical class have shown antibacterial activity without significant cytotoxic effects on human cells .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | , |
| Antiviral | Potential activity against viral pathogens | |
| Antimicrobial | Inhibition of bacterial growth |
Case Study: Anticancer Activity
In a study examining various derivatives of trifluoromethyl pyridines, this compound was noted for its significant antiproliferative effects on multiple cancer cell lines. The mechanism involved modulation of key signaling pathways associated with cell survival and proliferation. The compound exhibited an IC50 value indicating effective inhibition at low concentrations, showcasing its potential as a lead compound in cancer therapeutics .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of (6-Trifluoromethyl-pyridin-2-yl)-methanol hydrochloride?
The synthesis typically involves two key steps: (1) fluorination of a pyridine precursor and (2) reduction to yield the methanol derivative, followed by hydrochloride salt formation. For example, fluorination of 2-chloro-6-(trifluoromethyl)pyridine using potassium fluoride in DMSO at 120°C achieves high regioselectivity . Subsequent reduction of the intermediate with lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) yields the methanol derivative. Hydrochloride salt formation is achieved via treatment with HCl gas in ethanol. Reaction optimization should consider solvent polarity and temperature to minimize side products like over-reduced species .
Q. What analytical techniques are recommended for characterizing this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : NMR is critical for confirming the trifluoromethyl group’s presence and electronic environment.
- Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at ~3400 cm (O–H stretch) and ~1120 cm (C–F stretch) validate the alcohol and trifluoromethyl groups .
- High-Performance Liquid Chromatography (HPLC) : A C18 column with a methanol-water gradient (e.g., 30–70% methanol) effectively separates impurities, with retention times calibrated against reference standards .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms the molecular ion peak at m/z 195.11 (free base) and 231.57 (hydrochloride) .
Advanced Research Questions
Q. How can crystallographic methods like SHELX refine the structural determination of this compound?
SHELX software is widely used for single-crystal X-ray diffraction analysis. Key steps include:
- Data Collection : High-resolution data (≤1.0 Å) at low temperature (e.g., 100 K) minimizes thermal motion artifacts.
- Structure Solution : SHELXD resolves phase problems via dual-space recycling, while SHELXL refines atomic coordinates and anisotropic displacement parameters.
- Validation : The R-factor (<5%) and residual electron density maps ensure accuracy. For example, SHELX reliably resolves steric effects caused by the trifluoromethyl group’s bulk .
Q. What role does the trifluoromethyl group play in modulating biological activity?
The trifluoromethyl group enhances:
- Lipophilicity : Increases membrane permeability (logP ~2.5).
- Metabolic Stability : Resistance to cytochrome P450 oxidation due to strong C–F bonds.
- Target Binding : Electron-withdrawing effects polarize the pyridine ring, strengthening hydrogen bonds with enzymes (e.g., kinase ATP-binding pockets). Comparative studies with methyl or chloro analogs show a 3–5× increase in IC values for cancer cell lines .
Q. How can computational chemistry predict reactivity in cross-coupling reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for Suzuki-Miyaura couplings. The trifluoromethyl group’s electron-withdrawing nature lowers the LUMO energy of the pyridine ring, facilitating oxidative addition with palladium catalysts. Predicted activation energies correlate with experimental yields (e.g., 75% yield for aryl boronic acid coupling at 80°C) .
Data Contradiction and Resolution
Q. How to address discrepancies in reported synthetic yields for this compound?
Contradictions often arise from:
- Catalyst Purity : Residual moisture in LiAlH4 reduces yields by 15–20%. Use of freshly distilled THF and anhydrous conditions mitigates this .
- Chromatographic Methods : Silica gel impurities can adsorb polar intermediates. Switching to reverse-phase flash chromatography (C18, methanol/water) improves recovery by 10–30% .
- Salt Formation : Incomplete HCl gas saturation during hydrochloride preparation leads to variable stoichiometry. Titration with AgNO ensures 1:1 salt formation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
